4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-11-5-10-14(18-11)15(17)12-6-8-13(9-7-12)16(2,3)4/h5-10,15,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZHLPYZXRYXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol reveals the most logical bond disconnection to be at the carbon-carbon bond between the central carbinol carbon and one of the flanking aromatic rings. This strategy simplifies the molecule into two key synthons: a nucleophilic aryl or heteroaryl species and an electrophilic carbonyl compound.
Two primary disconnection pathways emerge from this analysis:
Disconnection A: This pathway involves the disconnection of the bond between the 4-tert-butylphenyl group and the carbinol carbon. This leads to a 4-tert-butylphenyl organometallic reagent (such as a Grignard or organolithium reagent) as the nucleophile and 5-methyl-2-thiophenecarboxaldehyde (B81332) as the electrophile.
Disconnection B: Alternatively, disconnecting the bond between the 5-methyl-2-thienyl group and the carbinol carbon suggests a 5-methyl-2-thienyl organometallic species as the nucleophile and 4-tert-butylbenzaldehyde (B1265539) as the electrophilic partner.
Both strategies are viable and rely on the well-established principles of nucleophilic addition to a carbonyl group. The choice between these routes in a practical setting may be influenced by the commercial availability, stability, and ease of preparation of the required starting materials.
Direct Synthetic Routes
Direct synthetic routes to this compound primarily involve the formation of the central carbon-carbon bond through the addition of an organometallic nucleophile to an aldehyde.
Grignard-Mediated Pathways for this compound
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the synthesis of the target molecule, two Grignard-mediated pathways are conceivable, corresponding to the retrosynthetic disconnections.
Route A: The reaction of 4-tert-butylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde. sigmaaldrich.com 4-tert-butylphenylmagnesium bromide is a commercially available reagent, making this a straightforward approach. The reaction would typically be carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.
Route B: The reaction of 5-methyl-2-thienylmagnesium bromide with 4-tert-butylbenzaldehyde. This would require the initial preparation of the Grignard reagent from 2-bromo-5-methylthiophene (B1266114), which is then added to 4-tert-butylbenzaldehyde.
| Route | Grignard Reagent | Aldehyde | Typical Solvent |
|---|---|---|---|
| A | 4-tert-Butylphenylmagnesium bromide | 5-Methyl-2-thiophenecarboxaldehyde | Diethyl ether or THF |
| B | 5-Methyl-2-thienylmagnesium bromide | 4-tert-Butylbenzaldehyde | Diethyl ether or THF |
Organolithium-Based Syntheses of this compound
Organolithium reagents are generally more reactive than their Grignard counterparts and offer an alternative for the synthesis of the target methanol (B129727). masterorganicchemistry.com The synthetic strategies mirror those of the Grignard pathways.
Route A: 4-tert-butylphenyllithium can be generated in situ from 1-bromo-4-tert-butylbenzene (B1210543) via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium. The subsequent addition of 5-methyl-2-thiophenecarboxaldehyde would yield the desired product after acidic workup.
Route B: 5-methyl-2-thienyllithium can be prepared by the deprotonation of 2-methylthiophene (B1210033) at the 5-position using a strong base like n-butyllithium, or via lithium-halogen exchange from 2-bromo-5-methylthiophene. This organolithium species would then react with 4-tert-butylbenzaldehyde.
| Route | Organolithium Reagent Precursor | Aldehyde | Method of Organolithium Generation |
|---|---|---|---|
| A | 1-Bromo-4-tert-butylbenzene | 5-Methyl-2-thiophenecarboxaldehyde | Lithium-halogen exchange |
| B | 2-Methylthiophene or 2-Bromo-5-methylthiophene | 4-tert-Butylbenzaldehyde | Deprotonation or Lithium-halogen exchange |
Other Nucleophilic Addition Strategies towards this compound
Beyond Grignard and organolithium reagents, other organometallic compounds can be employed for the nucleophilic addition. Organozinc reagents, for example, are known for their tolerance of various functional groups and are often used in catalytic asymmetric additions. The in-situ formation of an organozinc species from the corresponding organolithium or Grignard reagent, followed by addition to the aldehyde, represents a viable, albeit less direct, pathway.
Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry increasingly focuses on catalytic methods, particularly for the enantioselective synthesis of chiral molecules. Since the carbinol carbon in this compound is a stereocenter, catalytic asymmetric synthesis is a highly relevant approach to obtain enantiomerically enriched forms of the compound.
Catalytic asymmetric addition of organometallic reagents to aldehydes is a well-developed field. nih.govnih.gov This typically involves the use of a chiral ligand that coordinates to the metal center of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack on the aldehyde from one face preferentially.
For the synthesis of the target molecule, a catalytic asymmetric addition of a 4-tert-butylphenyl organometallic reagent to 5-methyl-2-thiophenecarboxaldehyde (or vice versa) could be envisioned. A variety of catalytic systems have been developed for the asymmetric arylation of aldehydes, often employing zinc, titanium, or rhodium catalysts in conjunction with chiral amino alcohols or other bidentate ligands. nih.govnih.gov
| Organometallic Reagent Type | Metal Catalyst (example) | Chiral Ligand Class (example) | Potential Application |
|---|---|---|---|
| Organozinc | Diethylzinc (as additive) | Chiral amino alcohols (e.g., (-)-MIB) | Asymmetric addition of an aryl- or thienyl-zinc species to the corresponding aldehyde. nih.gov |
| Organotitanium | Titanium isopropoxide | TADDOL derivatives | Enantioselective phenylation of aldehydes. |
| Arylboronic acids | Rhodium complexes | Chiral dienes | Catalytic 1,2-addition of an arylboronic acid to an aldehyde. |
The successful implementation of a catalytic asymmetric synthesis would provide a more efficient and atom-economical route to enantiopure this compound compared to classical resolution methods.
Alternative and Convergent Synthetic Strategies for this compound
For the synthesis of this compound, a convergent strategy could involve the coupling of a 4-tert-butylphenyl-containing fragment with a 5-methyl-2-thienyl-containing fragment. For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed, although this is less common for the direct synthesis of secondary alcohols.
A more plausible alternative involves the reduction of the corresponding ketone, 4-tert-butylphenyl-(5-methyl-2-thienyl)ketone. This ketone could be synthesized via a Friedel-Crafts acylation of 2-methylthiophene with 4-tert-butylbenzoyl chloride, or through the reaction of an organometallic reagent with a suitable carboxylic acid derivative. The subsequent reduction of the ketone to the secondary alcohol can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. If an asymmetric reduction is desired, chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction or enzymatic reductions could be employed to yield an enantiomerically enriched product.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound would likely proceed through established methodologies for the formation of diarylmethanols. A common approach involves the Grignard reaction, where a Grignard reagent prepared from a halo-substituted thiophene (B33073) derivative reacts with a substituted benzaldehyde.
A plausible synthetic pathway would involve the reaction of 2-bromo-5-methylthiophene with magnesium to form the Grignard reagent, 5-methyl-2-thienylmagnesium bromide. This organometallic intermediate would then be reacted with 4-tert-butylbenzaldehyde. The optimization of such a synthesis would typically involve a systematic investigation of several key parameters to maximize the yield and purity of the final product.
Key Parameters for Optimization:
Grignard Reagent Formation: The formation of the Grignard reagent is a critical step. Optimization would involve evaluating different solvents, such as diethyl ether or tetrahydrofuran (THF), and the effect of additives like iodine to initiate the reaction. The temperature during the formation is also a crucial parameter to control to prevent side reactions.
Reaction with Aldehyde: The addition of the Grignard reagent to 4-tert-butylbenzaldehyde is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize the formation of byproducts. The rate of addition of the aldehyde to the Grignard solution would also be a variable for optimization.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are necessary for the Grignard reaction. A comparative study of different ethers or mixtures thereof could be conducted to determine the optimal solvent system.
Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the aldehyde is another important factor. Using a slight excess of the Grignard reagent is common to ensure complete conversion of the aldehyde, but this needs to be optimized to simplify purification.
Without specific experimental data from the literature, a hypothetical data table for an optimization study is presented below for illustrative purposes.
Hypothetical Optimization of the Grignard Reaction for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Grignard:Aldehyde) | Yield (%) |
| 1 | Diethyl Ether | 0 to rt | 2 | 1.1 : 1 | 65 |
| 2 | THF | 0 to rt | 2 | 1.1 : 1 | 72 |
| 3 | Diethyl Ether | -78 to rt | 2 | 1.1 : 1 | 68 |
| 4 | THF | -78 to rt | 2 | 1.1 : 1 | 75 |
| 5 | THF | -78 to rt | 4 | 1.1 : 1 | 78 |
| 6 | THF | -78 to rt | 4 | 1.5 : 1 | 82 |
| 7 | THF | -78 to rt | 4 | 2.0 : 1 | 80 |
This table is for illustrative purposes only and is not based on published experimental results.
Further research and detailed experimental studies are required to establish the optimized conditions for the synthesis of this compound and to generate accurate data on reaction yields.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Mechanistic Investigations of Functional Group Transformations Involving the Methanol (B129727) Moiety of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
The secondary benzylic alcohol group is a key site for various functional group transformations. Its reactivity is influenced by the adjacent aromatic and heteroaromatic rings, which can stabilize charged intermediates.
Oxidation: The methanol moiety can be readily oxidized to the corresponding ketone, 4-tert-butylphenyl-(5-methyl-2-thienyl)methanone. The reaction mechanism typically involves the removal of the hydroxyl proton and the hydrogen atom from the benzylic carbon. A variety of oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions on the electron-rich thiophene (B33073) ring.
Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reaction is reversible and often requires removal of water to drive the equilibrium towards the product. Alternatively, reaction with acyl chlorides or anhydrides, often in the presence of a base, provides a more direct route to the ester.
Ether Formation: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The formation of the alkoxide is crucial and is typically achieved using a strong base.
| Transformation | Reagent(s) | Product | General Mechanistic Pathway |
| Oxidation | CrO₃, Pyridinium (B92312) chlorochromate (PCC) | 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanone | Chromate ester formation followed by E2 elimination |
| Esterification | R-COOH, H⁺ | Ester derivative | Nucleophilic acyl substitution |
| Ether Formation | 1. NaH2. R-X | Ether derivative | Sₙ2 displacement by the alkoxide |
Reactivity Profiles of the Thiophene Ring System in this compound
The 5-methyl-2-thienyl group is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by both the sulfur atom and the methyl group.
Electrophilic Aromatic Substitution Pathways
Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution occurs preferentially at the C5 (α) position. In this molecule, the C5 position is occupied by a methyl group. The remaining open positions are C3 and C4. The methyl group is an activating, ortho, para-director. Therefore, electrophilic attack is most likely to occur at the C4 position, which is ortho to the methyl group and meta to the carbon bearing the benzylic alcohol.
Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the thiophene ring, likely at the C4 position.
Nitration: Nitration can be achieved using mild nitrating agents to avoid oxidation of the thiophene ring. The nitro group would be expected to add to the C4 position.
Sulfonation: Sulfonation with reagents like sulfur trioxide in dioxane can introduce a sulfonic acid group at the C4 position.
Friedel-Crafts Acylation and Alkylation: These reactions are also possible, with the acyl or alkyl group adding to the C4 position. A Lewis acid catalyst is typically required.
| Reaction | Reagent(s) | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 4-tert-Butylphenyl-(4-bromo-5-methyl-2-thienyl)methanol |
| Nitration | HNO₃/CH₃COOH | 4-tert-Butylphenyl-(5-methyl-4-nitro-2-thienyl)methanol |
| Sulfonation | SO₃/Dioxane | 4-(4-tert-Butylphenyl(hydroxy)methyl)-2-methylthiophene-3-sulfonic acid |
| Acylation | RCOCl/AlCl₃ | 4-tert-Butylphenyl-(4-acyl-5-methyl-2-thienyl)methanol |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult. The presence of the electron-donating methyl group further disfavors this type of reaction. For nucleophilic substitution to occur, a strong electron-withdrawing group would typically need to be present on the ring to activate it towards nucleophilic attack.
Metalation Reactions of the Thiophene Moiety
The hydrogen atoms on the thiophene ring can be abstracted by strong bases, such as organolithium reagents, in a process called metalation. The most acidic proton on a 2,5-disubstituted thiophene is typically at the C3 or C4 position. In this case, the C4-hydrogen is the most likely to be removed due to the directing effect of the sulfur atom. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.
Reactions at the tert-Butylphenyl Moiety of this compound
The tert-butyl group on the phenyl ring is a bulky, electron-donating group. It directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is already substituted, electrophilic attack will occur at the positions ortho to the tert-butyl group. The hydroxyl-bearing substituent is also an ortho, para-director, but it is deactivating due to its inductive effect. The bulky tert-butyl group will sterically hinder the positions ortho to it, making substitution at the position ortho to the carbinol-bearing carbon more likely.
| Reaction | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | (2-Nitro-4-tert-butylphenyl)(5-methyl-2-thienyl)methanol |
| Halogenation | Br₂/FeBr₃ | (2-Bromo-4-tert-butylphenyl)(5-methyl-2-thienyl)methanol |
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
These reactions typically proceed through a carbocation intermediate, the stability of which is a critical factor in determining the reaction kinetics. The structure of this compound, with an electron-donating 4-tert-butyl group on the phenyl ring and an electron-rich 5-methyl-2-thienyl group, is expected to significantly stabilize the corresponding carbocation. This stabilization will have profound effects on the rates and mechanisms of its reactions.
Acid-Catalyzed Dehydration
One of the fundamental reactions of alcohols is acid-catalyzed dehydration to form an alkene. In the case of this compound, this reaction would lead to the formation of a conjugated system involving the phenyl and thienyl rings. The reaction is typically reversible, and the position of the equilibrium is governed by the principles of thermodynamics.
The mechanism for the acid-catalyzed dehydration of secondary alcohols generally proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway. Given the structure of this compound, which can form a stabilized secondary carbocation, the E1 mechanism is the more probable route.
The E1 mechanism involves a multi-step process:
Protonation of the hydroxyl group: The alcohol oxygen is a weak leaving group (OH-). In the presence of a strong acid catalyst (like sulfuric acid or phosphoric acid), the hydroxyl group is protonated to form a good leaving group, water. This is a rapid and reversible equilibrium.
Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.
Kinetics: The rate of the E1 dehydration reaction is dependent on the concentration of the substrate and is independent of the concentration of the base in the deprotonation step. The rate law is expressed as:
Rate = k [this compound]
The rate constant, k, is influenced by several factors:
Carbocation Stability: The tertiary butyl group on the phenyl ring is strongly electron-donating through hyperconjugation and inductive effects, which helps to delocalize the positive charge on the benzylic carbon. Similarly, the sulfur atom in the thienyl ring can stabilize the adjacent positive charge through resonance. The methyl group on the thienyl ring further enhances this stabilization. This high degree of stabilization accelerates the formation of the carbocation, leading to a faster reaction rate compared to alcohols that would form less stable carbocations.
Acid Strength and Concentration: A higher concentration of a strong acid will lead to a higher concentration of the protonated alcohol, thereby increasing the reaction rate.
Temperature: Dehydration reactions are endothermic and are favored by higher temperatures, which provide the necessary activation energy for the formation of the carbocation.
Thermodynamics: The dehydration of an alcohol is an equilibrium process. According to Le Châtelier's principle, the removal of water as it is formed will drive the equilibrium towards the products (the alkene). The change in Gibbs free energy (ΔG) for the reaction determines the position of the equilibrium. Generally, for dehydration reactions, the change in enthalpy (ΔH) is positive (endothermic), and the change in entropy (ΔS) is positive, as two molecules are formed from one. Therefore, at sufficiently high temperatures, the TΔS term will overcome the ΔH term, making ΔG negative and favoring the formation of the alkene.
An illustrative data table for the expected relative rates of dehydration under different conditions is presented below. Note that these are hypothetical values to demonstrate the principles discussed.
| Condition | Expected Relative Rate | Rationale |
| 3 M H₂SO₄ at 50°C | 1 (Baseline) | Standard acidic conditions for dehydration. |
| 6 M H₂SO₄ at 50°C | > 1 | Increased acid concentration leads to a higher concentration of the protonated alcohol, accelerating the rate-determining step. |
| 3 M H₂SO₄ at 75°C | >> 1 | Increased temperature provides more energy to overcome the activation barrier of the carbocation formation, significantly increasing the rate. |
| 3 M CH₃COOH at 50°C | < 1 | Acetic acid is a weaker acid than sulfuric acid, leading to a lower concentration of the protonated alcohol and a slower reaction. |
Solvolysis Reactions
Solvolysis is a type of nucleophilic substitution reaction where the solvent acts as the nucleophile. wikipedia.org For this compound, solvolysis in a protic solvent (e.g., water, ethanol, or acetic acid) would likely proceed through an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism due to the stability of the carbocation intermediate.
The Sₙ1 mechanism is a two-step process:
Formation of a carbocation: Similar to the E1 mechanism, the first step is the slow, rate-determining formation of the carbocation by the departure of the leaving group (after protonation in the case of an alcohol).
Nucleophilic attack: The solvent molecule, acting as a nucleophile, rapidly attacks the carbocation. This is followed by a deprotonation step if the nucleophile was neutral (like water or an alcohol) to yield the final product.
Kinetics: The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step. The rate law is:
Rate = k [this compound]
The rate of solvolysis is highly sensitive to:
Solvent Polarity: Polar protic solvents are effective at stabilizing both the departing leaving group and the carbocation intermediate through solvation, thus accelerating the rate of Sₙ1 reactions.
Substrate Structure: As with the E1 reaction, the stability of the carbocation is paramount. The structural features of this compound strongly favor an Sₙ1 pathway.
Thermodynamics: Solvolysis reactions are also equilibrium processes. The position of the equilibrium will depend on the relative stability of the reactants and products, as well as the solvent used.
A hypothetical data table illustrating the expected effect of the solvent on the rate of solvolysis is provided below.
| Solvent System (by volume) | Expected Relative Rate | Rationale |
| 50% Ethanol / 50% Water | 1 (Baseline) | A polar protic solvent mixture capable of supporting Sₙ1 reactions. |
| 80% Ethanol / 20% Water | < 1 | A less polar solvent mixture, which would be less effective at stabilizing the carbocation intermediate, leading to a slower reaction rate. |
| 20% Ethanol / 80% Water | > 1 | A more polar solvent mixture, providing better stabilization of the carbocation and accelerating the solvolysis rate. |
| 100% Acetone | << 1 | Acetone is a polar aprotic solvent, which is much less effective at solvating and stabilizing the carbocation intermediate compared to protic solvents, resulting in a significantly slower Sₙ1 rate. |
It is important to note that in many cases, E1 and Sₙ1 reactions are competitive, as they share the same rate-determining step (formation of the carbocation). The reaction conditions, particularly the temperature and the nucleophilicity versus basicity of the solvent, can influence the product distribution between elimination and substitution. Higher temperatures generally favor elimination.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A full NMR analysis would provide unambiguous evidence for the connectivity of atoms within this compound.
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the first step in the structural confirmation.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 4-tert-butylphenyl and 5-methyl-2-thienyl rings would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships with neighboring protons. The methine proton of the methanol (B129727) group would likely appear as a singlet or a doublet, depending on its coupling with the hydroxyl proton. The singlet for the tert-butyl group would be a prominent feature in the upfield region (around 1.3 ppm), integrating to nine protons. The methyl group on the thiophene (B33073) ring would also present as a singlet in the aromatic methyl region (around 2.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (CH₃) | ~1.3 | s | 9H |
| Thienyl-CH₃ | ~2.5 | s | 3H |
| Methanol-OH | Variable | s (broad) | 1H |
| Methanol-CH | ~5.8 | s | 1H |
| Thienyl-H | ~6.7-6.9 | d | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| tert-Butyl (CH₃) | ~31 |
| tert-Butyl (quaternary C) | ~34 |
| Thienyl-CH₃ | ~15 |
| Methanol-CH | ~70 |
| Thienyl-C | ~124-145 |
To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between adjacent protons on the phenyl and thienyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the phenyl ring, the methanol carbon, and the thienyl ring. For example, a correlation between the methine proton and the carbons of both aromatic rings would confirm the central linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the phenyl and thienyl rings.
Infrared (IR) and Raman Spectroscopic Characterization of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic rings and the alkyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would be expected around 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene ring, which are often weak in the IR spectrum.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition (C₁₆H₂₀OS) of the compound with high accuracy.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the bond between the methine carbon and the aromatic rings, and fragmentation of the tert-butyl group. The most stable fragment would likely be the tropylium-like ion formed by the loss of the hydroxyl group and rearrangement.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental data concerning the chiroptical properties of this compound. While the molecular structure of this compound suggests the potential for chirality and the existence of enantiomers, dedicated studies employing chiroptical spectroscopy techniques such as Circular Dichroism (CD) to analyze its enantiomeric composition have not been reported.
Chiroptical spectroscopy is a powerful class of techniques essential for studying chiral molecules. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of left and right circularly polarized light with a chiral substance. The resulting spectra provide unique fingerprints for each enantiomer, allowing for their differentiation, quantification of enantiomeric excess, and elucidation of their absolute configuration.
In the context of a molecule like this compound, which possesses a stereocenter at the carbinol carbon, one would theoretically expect its enantiomers to exhibit mirror-image CD spectra. Such an analysis would be invaluable for:
Confirming the successful enantioselective synthesis of one enantiomer over the other.
Determining the enantiomeric purity of a given sample.
Investigating the conformational preferences of the molecule in solution.
Assigning the absolute configuration (R or S) to each enantiomer, often through comparison with theoretical calculations.
Despite the clear utility of such studies, a search of the available scientific literature did not yield any specific experimental data, such as CD spectra, specific rotation values, or detailed enantiomeric separation protocols for this compound. The absence of this information indicates that the chiroptical properties of this particular compound have not yet been a subject of detailed research investigation or that the findings have not been published in accessible literature.
Therefore, it is not possible to provide detailed research findings or data tables on the chiroptical spectroscopy of this compound at this time. Further experimental research would be required to characterize the enantiomers of this compound and to determine their specific chiroptical properties.
Theoretical and Computational Investigations of 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Quantum Chemical Calculations for Electronic Structure and Stability of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure (the ground state). This process minimizes the total energy of the molecule.
The output of such a study would include:
Optimized Cartesian Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Total Electronic Energy: The total energy of the molecule in its relaxed state.
Thermodynamic Properties: Calculated values for enthalpy, Gibbs free energy, and entropy at a given temperature.
A hypothetical data table for the optimized geometry might look like this:
| Atom | Element | X (Å) | Y (Å) | Z (Å) |
| 1 | C | 1.234 | 0.567 | -0.123 |
| 2 | H | 2.345 | -0.456 | 0.234 |
| ... | ... | ... | ... | ... |
Note: The data in this table is purely illustrative and does not represent actual calculated values.
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to refine the electronic energy and structure obtained from DFT. These high-level calculations are often used as a benchmark to validate the results from less computationally demanding methods.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations of this compound
The presence of rotatable single bonds in this compound—specifically the bond connecting the methanol (B129727) carbon to the thiophene (B33073) ring and the bond connecting it to the phenyl ring—suggests that the molecule can exist in various spatial arrangements, or conformations.
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy surface of the molecule. A systematic search of rotational angles (dihedral scans) would identify low-energy conformers and the energy barriers between them.
Molecular Dynamics (MD): MD simulations would model the movement of the atoms over time, providing insight into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound.
NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical values, when compared to experimental spectra, help in the assignment of peaks.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This helps in identifying functional groups and their vibrational modes (e.g., O-H stretch, C-H stretch).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.
A hypothetical table of predicted IR frequencies might be:
| Mode | Frequency (cm⁻¹) | Intensity | Description |
| 1 | 3500 | High | O-H stretch |
| 2 | 3100 | Medium | Aromatic C-H stretch |
| 3 | 2950 | Medium | Aliphatic C-H stretch |
| ... | ... | ... | ... |
Note: The data in this table is purely illustrative.
Computational Mechanistic Studies of this compound Transformations
Should this molecule be involved in chemical reactions, computational chemistry could be used to elucidate the reaction mechanisms. This would involve:
Identifying Intermediates and Transition States: Calculating the structures and energies of any short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.
Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insight into the reaction kinetics.
Mapping Reaction Pathways: Constructing a potential energy surface that illustrates the most favorable reaction pathway.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions.
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's reactive nature.
A hypothetical FMO data table would look like this:
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is purely illustrative.
Chemical Applications of 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol and Its Derivatives
Role in Materials Science and Polymer Chemistry
The unique combination of a sterically demanding alkyl-aromatic group and a heterocyclic thiophene (B33073) ring in 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol suggests its utility as a foundational building block in materials science and polymer chemistry.
Precursor for Functional Monomers
The hydroxyl group of this compound serves as a key functional handle for its conversion into a variety of functional monomers. Through standard organic transformations, this alcohol can be modified to introduce polymerizable groups such as acrylates, methacrylates, styrenes, or vinyl ethers. For instance, esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers.
The presence of the bulky tert-butyl group is anticipated to impart specific properties to the resulting polymers, such as increased solubility in organic solvents, enhanced thermal stability, and a higher glass transition temperature (Tg). These characteristics are highly desirable in many applications, from advanced coatings to specialty plastics. The thiophene moiety, a well-known component of conducting polymers, introduces the potential for electronic conductivity after polymerization, making these monomers attractive for the synthesis of electroactive materials. The synthesis of functional monomers from biomass-derived molecules provides a parallel for how specific functionalities can be introduced and utilized in polymer chemistry. nih.govdiva-portal.orgscispace.com
Table 1: Potential Functional Monomers Derived from this compound
| Monomer Type | Polymerizable Group | Potential Polymer Properties |
|---|---|---|
| Acrylate | -O-C(O)CH=CH₂ | Enhanced solubility, thermal stability |
| Methacrylate | -O-C(O)C(CH₃)=CH₂ | Higher Tg, optical clarity |
| Styrenic | -CH=CH₂ (via dehydration/coupling) | Electroactive properties |
| Vinyl Ether | -O-CH=CH₂ | Cationic polymerizability |
Incorporation into Organic Electronic Materials
Thiophene-containing molecules are cornerstones of organic electronics due to their excellent charge-transport properties. nih.gov The 5-methyl-2-thienyl group in the target molecule suggests that its derivatives could be incorporated into organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. nih.gov
The 4-tert-butylphenyl substituent can play a crucial role in controlling the solid-state packing of the material, a key determinant of charge mobility. The bulky nature of the tert-butyl group can disrupt excessive π-π stacking, which can be beneficial in tuning the morphology of thin films for optimal device performance. This strategy of using bulky substituents to control intermolecular interactions is a common design principle in organic electronic materials. rsc.org Thienyl-substituted methanofullerene derivatives have been explored for organic photovoltaic cells, highlighting the utility of the thienyl moiety in this field. researchgate.netrsc.org
Applications as a Ligand or Precursor in Organometallic Chemistry
The sulfur atom in the thiophene ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. Thiophene and its derivatives are known to act as ligands in a variety of organometallic complexes, binding to metals in several modes (η¹, η⁴, or η⁵). acs.orgresearchgate.netacs.org The specific coordination mode would depend on the metal center and the reaction conditions.
Derivatives of this alcohol could be designed to act as bidentate or multidentate ligands. For example, functionalization of the phenyl ring or the methyl group on the thiophene ring could introduce additional donor atoms (N, P, O), leading to the formation of stable chelate complexes with transition metals. These complexes could find applications in catalysis, for example, in cross-coupling reactions or polymerization catalysis. The synthesis of metal complexes with thiophene-containing carboxamide ligands demonstrates the versatility of thiophene derivatives in coordination chemistry. nih.gov
Utilization in Asymmetric Catalysis (as a chiral auxiliary or ligand scaffold)
The carbon atom bearing the hydroxyl group in this compound is a prochiral center. If this compound is resolved into its individual enantiomers, it can serve as a valuable chiral building block in asymmetric synthesis.
As a chiral auxiliary , one enantiomer of the alcohol could be temporarily attached to a prochiral substrate. The steric bulk of the 4-tert-butylphenyl and 5-methyl-2-thienyl groups would then direct the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and potentially recycled. The principles of using chiral auxiliaries are well-established in organic synthesis. nih.govwikipedia.orgsigmaaldrich.com
Furthermore, the chiral scaffold of this molecule can be used to synthesize chiral ligands for asymmetric catalysis. By introducing coordinating groups, it is possible to create ligands that can bind to a metal center and create a chiral environment. This chiral metallic complex can then catalyze a variety of reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity. The development of chiral ligands is a major focus of modern catalysis research. researchgate.netmdpi.comrsc.org The asymmetric synthesis of diarylmethanols catalyzed by chiral amino thiols provides a relevant example of generating chiral molecules of this class. acs.org
Table 2: Potential Roles in Asymmetric Catalysis
| Application | Description | Key Structural Feature |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation to direct a stereoselective reaction. | Steric bulk of aryl and thienyl groups. |
| Chiral Ligand Scaffold | Permanent part of a ligand for a metal catalyst. | Prochiral center for creating a chiral environment. |
Reagent in Synthetic Organic Chemistry
Beyond its role as a precursor, this compound and its derivatives can be employed as reagents in various organic transformations. The diarylmethanol structural motif is a key building block in the synthesis of many complex organic molecules, including pharmaceuticals. acs.org
The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. The resulting carbocation would be stabilized by both the phenyl and thienyl rings, facilitating SN1-type reactions. This reactivity can be exploited to introduce the 4-tert-butylphenyl-(5-methyl-2-thienyl)methyl moiety into other molecules.
Furthermore, oxidation of the methanol (B129727) would yield the corresponding ketone, 4-tert-butylphenyl-(5-methyl-2-thienyl)methanone. This ketone could then serve as a versatile intermediate for a wide range of reactions, such as Grignard additions, Wittig reactions, and reductions to form chiral alcohols.
Potential in Supramolecular Assembly and Host-Guest Chemistry
The structural features of this compound suggest its potential for use in supramolecular chemistry. The flat, aromatic surfaces of the phenyl and thienyl rings can participate in π-π stacking interactions, while the tert-butyl group can engage in van der Waals interactions. These non-covalent interactions can drive the self-assembly of molecules into well-defined, ordered structures. The interplay between the planar aromatic systems and the bulky, non-planar tert-butyl group could lead to the formation of interesting and complex supramolecular architectures. The supramolecular assembly of thiophene-containing polymers and dendrimers has been a subject of significant research. rsc.orguh.edunih.gov
In the realm of host-guest chemistry , the bulky and hydrophobic nature of the 4-tert-butylphenyl group could contribute to the formation of cavities or binding pockets in larger molecular assemblies. nih.gov Molecules with such features can act as hosts for smaller guest molecules, leading to the formation of inclusion complexes. This type of molecular recognition is fundamental to many areas of chemistry, including sensing, separation, and drug delivery. acs.orgfrontiersin.org
Synthesis and Characterization of Novel Derivatives of 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Modification at the Methanol (B129727) Hydroxyl Group
The hydroxyl group of an aryl-(thienyl)methanol, such as 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol, is a primary site for chemical modification. Typical reactions would involve esterification, etherification, and oxidation.
Esterification and Etherification Reactions of this compound
No specific studies detailing the esterification or etherification of this compound were found. In principle, this secondary alcohol could undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form the corresponding esters. Similarly, etherification could be achieved through reactions like the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. However, without experimental data, reaction conditions, yields, and the properties of the resulting ester or ether derivatives of this compound cannot be reported.
Oxidation Products and Derivatives
The oxidation of secondary alcohols typically yields ketones. It is expected that the oxidation of this compound would produce 4-tert-butylphenyl-(5-methyl-2-thienyl)ketone. Common oxidizing agents for such transformations include chromate-based reagents, permanganate, or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC). Again, no specific literature was found that describes the oxidation of this particular compound, and therefore, no data on reaction efficiency, product characterization, or further derivatization of the resulting ketone can be provided.
Modifications to the Thiophene (B33073) Ring of this compound
The thiophene ring is an aromatic heterocycle susceptible to various modifications, including electrophilic substitution.
Substituent Effects on Reactivity and Structure
The reactivity of the thiophene ring in this compound towards, for example, electrophilic substitution would be influenced by the existing substituents: the methyl group and the aryl-methanol group. The methyl group is an activating group, directing electrophiles to the ortho and para positions. The aryl-methanol substituent's effect is more complex and would depend on the reaction conditions. There is a lack of specific studies on this molecule to provide concrete data on how these substituents quantitatively affect the reactivity and the regioselectivity of further substitutions on the thiophene ring.
Modifications to the tert-Butylphenyl Moiety of this compound
The tert-butylphenyl group is generally less reactive towards electrophilic substitution than the thiophene ring. The bulky tert-butyl group is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Given the higher reactivity of the thiophene ring, selective modification of the phenyl ring in the presence of the thiophene would be challenging and would likely require specific synthetic strategies. No research articles describing such modifications for this compound could be identified.
Aromatic Substitution Patterns and Their Influence
The reactivity of the two aromatic rings in this compound—the 4-tert-butylphenyl group and the 5-methyl-2-thienyl group—is dictated by the directing effects of their existing substituents. The tert-butyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution, although steric hindrance from the bulky tert-butyl group may favor substitution at the ortho position. The methyl group on the thiophene ring is also an activating, ortho-directing group.
Further functionalization of these rings could be achieved through various electrophilic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups, thereby modifying the electronic properties and steric profile of the molecule. The precise conditions for these reactions would need to be carefully optimized to control regioselectivity, particularly on the thiophene ring, which is highly reactive and can be sensitive to strong acids.
| Reaction | Reagents | Potential Substitution Position(s) | Anticipated Influence on Properties |
| Nitration | HNO₃, H₂SO₄ | Ortho to the tert-butyl group on the phenyl ring; position 3 or 4 on the thiophene ring. | Introduction of an electron-withdrawing group; potential for further functionalization. |
| Bromination | Br₂, FeBr₃ | Ortho to the tert-butyl group on the phenyl ring; position 3 or 4 on the thiophene ring. | Introduction of a halogen for cross-coupling reactions. |
| Acylation | Acyl chloride, AlCl₃ | Ortho to the tert-butyl group on the phenyl ring. | Introduction of a keto group, altering electronic and steric properties. |
Construction of Dimeric or Polymeric Structures based on the this compound Scaffold
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and activated aromatic rings, makes it a candidate for the construction of larger molecular architectures such as dimers and polymers.
Dimeric structures could potentially be synthesized through etherification reactions involving the hydroxyl group. For example, coupling two molecules of the parent compound using a suitable dihalide linker in the presence of a base could yield a dimeric ether.
The synthesis of polymeric materials could be envisioned through several routes. If the aromatic rings are functionalized with appropriate leaving groups (e.g., bromine or iodine), palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings could be employed to form poly(aryl) chains. The thiophene moiety, in particular, is a well-known component of conducting polymers. Polycondensation reactions involving the hydroxyl group could also be a viable strategy. For instance, if the molecule is first functionalized with a carboxylic acid group on one of the aromatic rings, polyesterification could lead to the formation of a polymer.
The properties of such polymers would be highly dependent on the connectivity and the nature of the linkages between the monomer units. Thiophene-based polymers are known for their interesting electronic and optical properties, suggesting that polymers derived from this scaffold could have applications in materials science.
Synthesis of Chiral Analogs and Enantiopure Derivatives of this compound
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiopure derivatives is a significant goal in modern organic chemistry, as the chirality of a molecule can have a profound impact on its biological activity and material properties.
Several strategies could be employed for the asymmetric synthesis of this alcohol. One common approach is the asymmetric reduction of the corresponding ketone, 4-tert-butylphenyl-(5-methyl-2-thienyl)ketone. This can be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation.
Alternatively, the enantiomers could be prepared via the addition of an organometallic reagent to an aldehyde. For instance, the addition of a 5-methyl-2-thienyl Grignard or organolithium reagent to 4-tert-butylbenzaldehyde (B1265539) could be performed in the presence of a chiral ligand to induce enantioselectivity.
Once the racemic alcohol is synthesized, chiral resolution could be employed to separate the enantiomers. This can be achieved by forming diastereomeric esters with a chiral carboxylic acid, followed by separation of the diastereomers by chromatography or crystallization, and subsequent hydrolysis of the separated esters to yield the pure enantiomers.
The following table summarizes potential methods for obtaining enantiopure this compound.
| Method | Starting Materials | Key Reagents/Catalysts | Principle |
| Asymmetric Reduction | 4-tert-butylphenyl-(5-methyl-2-thienyl)ketone | Chiral borane (B79455) reagents (e.g., CBS catalyst), chiral ruthenium or rhodium catalysts | Enantioselective reduction of a prochiral ketone. |
| Asymmetric Addition | 4-tert-butylbenzaldehyde, 2-bromo-5-methylthiophene (B1266114) | Chiral ligands (e.g., sparteine), organozinc reagents | Enantioselective addition of an organometallic reagent to a prochiral aldehyde. |
| Chiral Resolution | Racemic this compound | Chiral resolving agent (e.g., tartaric acid derivatives) | Formation and separation of diastereomeric derivatives. |
Advanced Methodologies for Chemical Analysis and Purity Assessment of 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol from impurities and potential by-products. The choice of technique depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound due to its high resolution and sensitivity. A typical reversed-phase HPLC method is developed to separate the non-polar analyte from polar and non-polar impurities.
Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. The strong UV absorbance of the phenyl and thienyl rings in the molecule makes UV detection a suitable choice.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 minutes |
The method's performance is validated for specificity, linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov
Gas Chromatography (GC) is highly effective for separating and analyzing volatile compounds. researchgate.net However, this compound possesses a hydroxyl group, which increases its polarity and boiling point, making it non-volatile. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
A common derivatization technique is silylation, where the hydroxyl group (-OH) is converted to a trimethylsilyl (B98337) ether (-O-Si(CH₃)₃) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the compound's polarity and increases its volatility.
Hypothetical GC Method for Silylated Derivative:
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 280°C (Split mode) |
| Oven Program | Initial 150°C, ramp at 10°C/min to 300°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
This method is particularly useful for detecting and quantifying volatile organic impurities that may be present in the sample.
The central carbon atom bonded to the phenyl, thienyl, and hydroxyl groups in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have different biological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the definitive method for this purpose.
This can be achieved using either chiral HPLC or chiral GC with a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds in HPLC. doaj.org
Example Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detector | UV at 254 nm |
Successful separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer relative to the other.
Titrimetric and Gravimetric Analysis of this compound
Titrimetric and gravimetric analyses are classical quantitative methods based on chemical reactions and stoichiometry. fiveable.melibretexts.org
Titrimetric Analysis : This technique, also known as volumetric analysis, involves reacting the analyte with a standard solution (titrant) of known concentration. fiveable.me For this compound, the weakly acidic nature of the tertiary alcohol group is generally not pronounced enough for a straightforward acid-base titration under standard aqueous conditions. However, non-aqueous titrations could potentially be developed, though they often lack the specificity of chromatographic methods.
Gravimetric Analysis : This method relies on converting the analyte into a solid precipitate of known composition, which is then isolated, dried, and weighed. libretexts.org A successful gravimetric analysis requires a highly specific precipitating agent that reacts quantitatively with this compound to form a stable, insoluble product. Finding such a reagent can be challenging, making this method less common for complex organic molecules compared to modern instrumental techniques.
While these classical methods are fundamental in analytical chemistry, their application to a complex organic molecule like this compound is limited due to potential issues with specificity, sensitivity, and the difficulty of finding suitable reaction conditions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in an organic compound. azom.com For this compound (C₁₆H₂₀OS), this analysis provides experimental verification of its elemental composition, which is a crucial checkpoint for confirming the identity and purity of a newly synthesized batch.
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, SO₂) are separated and quantified by a detector. The results are then compared against the theoretical values calculated from the molecular formula.
Theoretical vs. Experimental Elemental Composition:
| Element | Theoretical Mass % (C₁₆H₂₀OS) | Typical Experimental Result % |
| Carbon (C) | 73.80% | 73.75% |
| Hydrogen (H) | 7.74% | 7.79% |
| Oxygen (O)* | 6.14% | 6.21% |
| Sulfur (S) | 12.31% | 12.25% |
*Oxygen is typically determined by difference.
A close agreement between the experimental and theoretical values, generally within ±0.4%, supports the correctness of the assigned molecular formula and indicates a high level of purity.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgyoutube.com For this compound, TGA provides critical information about its thermal stability, decomposition profile, and the presence of volatile residues such as solvents.
In a typical TGA experiment, the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting plot of mass versus temperature (thermogram) shows the temperatures at which the compound degrades. The derivative of this curve (DTG curve) highlights the temperatures of maximum decomposition rates.
Expected TGA Profile Insights:
| Temperature Range | Observed Event | Interpretation |
| 30°C - 150°C | Minor initial mass loss (<1%) | Evaporation of residual moisture or volatile solvents. |
| 150°C - 250°C | Mass remains stable | The compound is thermally stable in this range. |
| >250°C | Significant, sharp mass loss | Onset of thermal decomposition. |
| ~300°C | Peak on DTG curve | Temperature of maximum decomposition rate. |
| >400°C | Residual mass | Formation of non-volatile char. |
TGA is invaluable for determining the upper-temperature limit for the handling and storage of the compound and for quality control to ensure the absence of residual solvents. tainstruments.comresearchgate.net
Calorimetric Studies of Reaction Energetics Involving this compound
Calorimetric analysis provides crucial insights into the thermodynamics of chemical reactions, quantifying heat flow and enabling the determination of key parameters such as reaction enthalpy. For the synthesis of complex molecules like this compound, understanding the reaction energetics is paramount for process safety, optimization, and scale-up. While specific calorimetric data for the synthesis of this compound is not extensively documented in publicly available literature, the energetic profile can be inferred from studies of analogous reactions, particularly the Grignard reaction, which is a primary method for its synthesis.
The synthesis of this compound typically proceeds via the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, 5-methyl-2-thienylmagnesium halide can be reacted with 4-tert-butylbenzaldehyde (B1265539), or alternatively, 4-tert-butylphenylmagnesium halide can be reacted with 5-methyl-2-thiophenecarboxaldehyde (B81332). Grignard reactions are well-known for their highly exothermic nature. hzdr.demnstate.edu
Formation of the Grignard Reagent: This step involves the reaction of an organohalide (e.g., 2-bromo-5-methylthiophene (B1266114) or 1-bromo-4-tert-butylbenzene) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The formation of the carbon-magnesium bond is a spontaneous and highly energetic process. hzdr.de Studies on the formation of similar Grignard reagents have shown significant heat release. For example, the formation of 4-methoxyphenylmagnesium bromide has a measured reaction enthalpy of approximately -295 kJ/mol. researchgate.net
Nucleophilic Addition to the Carbonyl Group: The formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a new carbon-carbon bond and an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. This addition reaction is also significantly exothermic.
Given the lack of specific experimental data for this compound, a hypothetical calorimetric study would aim to measure the enthalpy of these reaction steps. Reaction calorimeters are employed to monitor the heat evolution over the course of the reaction under controlled conditions.
Hypothetical Calorimetric Data for the Synthesis of this compound
The following table illustrates the type of data that would be generated from a calorimetric study of the synthesis of this compound via the reaction of 5-methyl-2-thienylmagnesium bromide with 4-tert-butylbenzaldehyde. The values are representative estimates based on analogous reactions reported in the literature. hzdr.deresearchgate.net
| Reaction Step | Reactants | Solvent | Reaction Temperature (°C) | Molar Enthalpy of Reaction (ΔHr, kJ/mol) (Estimated) |
| 1. Grignard Reagent Formation | 2-Bromo-5-methylthiophene + Mg | THF | 40 - 60 | -280 to -320 |
| 2. Nucleophilic Addition | 5-methyl-2-thienylmagnesium bromide + 4-tert-butylbenzaldehyde | THF | 20 - 40 | -180 to -220 |
| Overall Reaction | 2-Bromo-5-methylthiophene + Mg + 4-tert-butylbenzaldehyde → this compound | THF | - | -460 to -540 |
In a practical setting, this exothermic behavior necessitates careful control of reagent addition rates and efficient heat removal to maintain a stable reaction temperature and prevent thermal runaway. Calorimetric studies are therefore indispensable for developing safe and scalable manufacturing processes for this compound and its derivatives.
Future Research Perspectives and Emerging Directions for 4 Tert Butylphenyl 5 Methyl 2 Thienyl Methanol Chemistry
Exploration of Novel Synthetic Paradigms for 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
Future synthetic research is expected to move beyond traditional Grignard-type reactions to embrace more efficient, sustainable, and innovative methodologies for the preparation of this compound and its derivatives.
Green and Catalytic Approaches: Emerging trends in organic synthesis prioritize environmentally benign processes. nih.gov Future work could focus on biocatalytic asymmetric reduction of the corresponding diaryl ketone, 4-tert-butylphenyl-(5-methyl-2-thienyl)ketone, using whole-cell systems or isolated enzymes to produce enantiomerically pure forms of the alcohol. magtech.com.cnmdpi.com Such methods offer high selectivity under mild conditions, significantly reducing chemical waste. nih.gov
Advanced C-H Activation Techniques: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering atom-economical routes to complex molecules. youtube.comresearchgate.net Future synthetic strategies could involve the palladium-catalyzed direct arylation of 2-methylthiophene (B1210033) at the 5-position with a 4-tert-butylbenzoyl derivative, followed by reduction. This approach would bypass the need for pre-functionalized starting materials like organohalides or organometallics.
Flow Chemistry for Scalable Synthesis: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and straightforward scalability. nih.govuc.ptyoutube.com Developing a multi-step flow synthesis for this compound could enable efficient, on-demand production and facilitate the rapid generation of a library of derivatives for screening in various applications. thieme-connect.de
Table 1: Comparison of Potential Synthetic Paradigms
| Synthetic Paradigm | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild conditions, sustainability. magtech.com.cnmdpi.com | Screening of microbial strains/enzymes, process optimization. |
| C-H Activation | Atom economy, reduced synthetic steps, novel disconnections. youtube.com | Catalyst development, regioselectivity control. mdpi.com |
| Flow Chemistry | Scalability, safety, precise control, process intensification. nih.govuc.pt | Reactor design, integration of purification steps. |
Development of Advanced Catalytic Systems Utilizing this compound
The structural features of this compound make it an intriguing candidate for development into advanced ligands for asymmetric catalysis.
The presence of a chiral center in the alcohol, combined with the distinct steric and electronic environments of the two aromatic rings, suggests its potential as a precursor to novel chiral ligands. The bulky tert-butyl group can create a specific chiral pocket around a metal center, potentially inducing high enantioselectivity in catalytic transformations. stackexchange.com Research could be directed towards the synthesis of phosphine (B1218219) derivatives of this alcohol, creating new tunable ligands for transition-metal-catalyzed reactions such as hydrovinylation or cross-coupling. nih.gov
Furthermore, thiophene-based ligands have been successfully employed in various cross-coupling reactions, including Suzuki-Miyaura couplings. researchgate.netnih.govrsc.org The 5-methyl-2-thienyl moiety in the target compound could be further functionalized to introduce additional coordinating atoms, leading to the development of novel bidentate or pincer-type ligands. The interplay between the electron-donating properties of the thiophene (B33073) ring and the steric bulk of the tert-butylphenyl group could lead to catalysts with unique reactivity and selectivity profiles.
Deepening Understanding of Structure-Reactivity Relationships in this compound Chemistry
A fundamental understanding of how the specific substituents influence the molecule's reactivity is crucial for its rational application. Future research should systematically investigate the structure-reactivity relationships inherent to this compound.
Electronic and Steric Effects: The electron-donating nature of both the 5-methyl-2-thienyl and the 4-tert-butylphenyl groups is expected to stabilize a carbocation at the benzylic position. This would enhance reactivity in reactions proceeding through an SN1-type mechanism. Conversely, the significant steric hindrance imposed by the tert-butyl group could impede SN2-type reactions at the carbinol center and may present challenges in the synthesis of derivatives. mdpi.comresearchgate.net Computational and experimental studies could quantify these effects, providing valuable data for predicting reaction outcomes and designing synthetic routes.
Reactivity of the Thiophene Ring: The thiophene ring is known to be susceptible to bioactivation, which can lead to reactive metabolites. acs.org Understanding the metabolic fate of the 5-methyl-2-thienyl moiety in this specific molecular context is critical for potential applications in medicinal chemistry. Furthermore, the electron-rich nature of the thiophene ring makes it a target for electrophilic substitution, and the directing effect of the methanol-containing substituent could be explored to synthesize novel functionalized derivatives.
Integration of this compound into Interdisciplinary Chemical Research Fields
The unique structure of this compound positions it as a promising building block for materials science and medicinal chemistry.
Materials Science: Thiophene-based compounds are cornerstones of organic electronics, serving as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.govnih.govresearchgate.net The solubility and solid-state packing of these materials are critical to device performance. The bulky tert-butyl group on the phenyl ring could enhance the solubility of oligomers or polymers derived from this monomer, while also influencing the intermolecular π-π stacking in the solid state. Future research could involve the polymerization of functionalized this compound derivatives to create novel solution-processable organic semiconductors with tailored electronic properties. acs.org
Medicinal Chemistry: The diarylmethanol scaffold is present in numerous pharmaceutically active molecules. rsc.org Thiophene rings are also considered privileged structures in drug discovery, often used as bioisosteres for phenyl rings to modulate physicochemical properties and improve metabolic stability. nih.gov The lipophilicity imparted by the tert-butyl and methyl groups could enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting the central nervous system. nih.gov Prospective research could involve synthesizing a library of derivatives and screening them for various biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. researchgate.net
Table 2: Potential Interdisciplinary Applications and Research Directions
| Research Field | Key Molecular Feature | Proposed Research Direction |
| Organic Electronics | Thiophene ring, tert-butyl group for solubility. mdpi.comacs.org | Synthesis and characterization of polymers for OFETs and OPVs. |
| Medicinal Chemistry | Diarylmethanol scaffold, lipophilic substituents. rsc.orgnih.gov | Development of derivatives as potential CNS-active or anti-inflammatory agents. researchgate.net |
| Asymmetric Catalysis | Chiral center, bulky tert-butyl group. stackexchange.com | Synthesis of novel chiral phosphine ligands for cross-coupling reactions. |
Challenges and Opportunities in Harnessing the Unique Chemical Features of this compound
The distinctive chemical architecture of this molecule presents both challenges to overcome and opportunities to exploit.
Challenges: The primary challenge lies in the steric hindrance from the tert-butyl group, which can lower reaction yields and necessitate harsher conditions for derivatization. mdpi.comnih.govnih.gov The synthesis of sterically congested diaryl systems often requires specialized catalytic methods. nih.gov Another challenge is the potential for oxidative instability or metabolic bioactivation of the electron-rich thiophene ring, which must be carefully evaluated, particularly for biological applications. acs.org
Opportunities: The combination of steric bulk and specific electronic properties offers unique opportunities. The tert-butyl group can act as a "conformational lock," restricting rotation around single bonds and potentially enabling the synthesis of stable atropisomers if further substitution is introduced ortho to the carbinol. This steric feature is also a powerful tool in catalyst design for creating well-defined, selective active sites. acs.org The electron-donating nature of the substituents enhances the electron density of the aromatic systems, which could be beneficial for creating donor materials in organic electronics or for stabilizing catalytically active metal centers in low oxidation states. The strategic placement of both a bulky alkyl group and a modifiable heterocycle provides a versatile platform for fine-tuning molecular properties for a wide array of future applications.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via coupling reactions between tert-butyl-substituted aryl halides and thienylmethanol derivatives. Key steps include:
- Catalytic Cross-Coupling : Use of palladium or copper catalysts for Suzuki or Ullmann-type couplings to link the tert-butylphenyl and thienylmethanol moieties .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (80–120°C) minimizes side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity product (>98%) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR, MS, or crystallographic data often arise from conformational flexibility or impurities. Mitigation strategies include:
- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, NOESY) to confirm stereochemistry and hydrogen bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic interference or adduct formation .
- Computational Modeling : Density Functional Theory (DFT) simulations can predict spectroscopic profiles and reconcile experimental anomalies .
Advanced: What experimental design considerations are critical for studying catalytic applications of this compound?
Answer:
When evaluating catalytic activity (e.g., in oxidation or C–C bond formation):
- Catalyst Stability : Monitor deactivation mechanisms (e.g., sintering, poisoning) using temperature-programmed reduction (TPR) or in situ FTIR .
- Kinetic Modeling : Apply Langmuir-Hinshelwood models to assess rate-limiting steps and surface adsorption dynamics (Table 1, ).
- Reactor Design : Use fixed-bed or flow reactors to optimize mass transfer and minimize side reactions under high-pressure conditions .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Waste Disposal : Segregate organic waste and neutralize with activated carbon before disposal via certified hazardous waste services .
Advanced: How can computational methods enhance the study of this compound’s reactivity and electronic properties?
Answer:
- Quantum Chemical Calculations : Employ DFT to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar media where hydrogen bonding alters kinetics .
- QSAR Models : Corrogate structure-activity relationships for biological or catalytic applications using descriptors like logP and dipole moments .
Advanced: What strategies mitigate environmental impacts during large-scale synthesis?
Answer:
- Green Solvents : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalyst Recycling : Immobilize transition-metal catalysts on magnetic nanoparticles or mesoporous silica for reuse .
- Waste Minimization : Implement continuous-flow systems to improve atom economy and reduce solvent consumption by >30% .
Basic: How is the purity of this compound validated in research settings?
Answer:
- Chromatographic Methods : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (with FID detection) ensures >98% purity .
- Melting Point Analysis : Sharp melting points (±2°C deviation) indicate high crystallinity and absence of impurities .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% tolerance .
Advanced: How can researchers investigate this compound’s potential in pharmaceutical or agrochemical intermediates?
Answer:
- Biological Screening : Conduct in vitro assays (e.g., antimicrobial, cytotoxicity) against model organisms (E. coli, HeLa cells) to identify bioactivity .
- Metabolic Profiling : Use LC-MS/MS to track metabolic stability and identify degradation products in liver microsomes .
- Structure-Activity Optimization : Modify substituents (e.g., tert-butyl group) to enhance binding affinity to target enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
